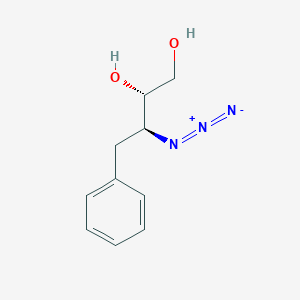







|
REACTION_CXSMILES
|
[Si]([N:5]=[N+:6]=[N-:7])(C)(C)C.[CH2:8]([CH:15]1[O:17][CH:16]1[CH2:18][OH:19])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[N:5]([CH:15]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:16]([OH:17])[CH2:18][OH:19])=[N+:6]=[N-:7]
|


|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)C1C(O1)CO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vaccuo
|
|
Type
|
ADDITION
|
|
Details
|
The concentrate was diluted with 20 mL of diethyl ether
|
|
Type
|
ADDITION
|
|
Details
|
treated with 15 mL of aq. 5% H2SO4
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over anhydrous Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography
|


|
Name
|
azido diol
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C(C(CO)O)CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |